molecular formula C19H31ClF3NO3 B605483 Amiselimod hydrochloride CAS No. 942398-84-7

Amiselimod hydrochloride

Cat. No. B605483
M. Wt: 413.91
InChI Key: GEDVJGOVRLHFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amiselimod hydrochloride, also known as MT-1303, is a selective sphingosine 1-phosphate 1 (S1P1) receptor modulator . It is currently being developed for the treatment of various autoimmune diseases . Unlike some other S1P receptor modulators, amiselimod seemed to show a favorable cardiac safety profile in preclinical, phase I and II studies .


Synthesis Analysis

Amiselimod is a prodrug form of the sphingosine-1-phosphate receptor 1 (S1P 1) antagonist amiselimod phosphate (amiselimod-P) . It is effectively converted in vivo into its active metabolite, ([S]-enantiomer of amiselimod-P [[S]-amiselimod-P), a potent and selective S1P receptor .


Molecular Structure Analysis

The molecular formula of Amiselimod hydrochloride is C19H30F3NO3 • HCl . The formal name is 2-amino-2- [2-[4- (heptyloxy)-3- (trifluoromethyl)phenyl]ethyl]-1,3-propanediol, monohydrochloride .


Chemical Reactions Analysis

Amiselimod is an oral selective sphingosine 1-phosphate [S1P] receptor modulator, that is effectively converted in vivo into its active metabolite, ([S]-enantiomer of amiselimod-P [[S]-amiselimod-P), a potent and selective S1P receptor .


Physical And Chemical Properties Analysis

Amiselimod hydrochloride is a crystalline solid . It has a formula weight of 413.9 . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (15 mg/ml) .

Scientific Research Applications

  • Relapsing Multiple Sclerosis : Amiselimod is effective in controlling disease activity in relapsing multiple sclerosis. A two-year phase 2 extension study demonstrated its tolerability and dose-dependent effectiveness in controlling MS activity over a period of up to two years (Kappos et al., 2017).

  • Cardiac Safety : It has a favorable cardiac safety profile compared to other S1P receptor modulators, as indicated by a randomized, parallel-group, phase I study in healthy subjects. The study highlighted the absence of serious bradyarrhythmia or cardiac functional abnormalities with its use (Harada et al., 2017).

  • Pharmacokinetics and Pharmacodynamics : Analysis of Amiselimod in healthy subjects indicates its long half-life and slow accumulation to steady state. The study examined its effects on absolute lymphocyte counts, providing insights into its pharmacodynamic profile (Lee et al., 2023).

  • Treatment of Crohn's Disease : In a study evaluating its safety, tolerability, and clinical efficacy in participants with moderate to severe active Crohn's disease, amiselimod showed a well-tolerated profile, although it was not superior to placebo for inducing clinical response in Crohn's disease (D'Haens et al., 2021).

  • Treatment of Lupus Nephritis : Amiselimod has shown potential in inhibiting the progression of lupus nephritis in murine systemic lupus erythematosus (SLE) models. It was effective in both inhibiting the development and improving symptoms of lupus nephritis (Sugahara et al., 2019).

  • Chronic Colitis : Its efficacy in chronic colitis was assessed using an inflammatory bowel disease model. Amiselimod significantly reduced the number of infiltrating Th1 and Th17 cells into the colon, inhibiting the development of chronic colitis (Shimano et al., 2019).

  • Safety in Healthy Subjects : A phase 1 study focusing on the safety of amiselimod in healthy subjects found that it was generally well tolerated, with no serious adverse events reported (Hanauer et al., 2021).

  • Systemic Lupus Erythematosus (SLE) : Amiselimod demonstrated potential efficacy for patients with SLE in a multicenter, open-label exploratory study, showing general tolerability and suggesting its potential utility in SLE treatment (Tanaka et al., 2020).

  • Comparative Efficacy in MS : A meta-analysis comparing S1P receptor modulators in MS treatment found Amiselimod (0.4 mg) to be the most effective strategy for MS patients, highlighting its therapeutic potential in this domain (Tong et al., 2021).

Safety And Hazards

Amiselimod hydrochloride is considered toxic . It is a moderate to severe irritant to the skin and eyes . It can cause specific target organ toxicity (single exposure) and is corrosive to metals .

properties

IUPAC Name

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDVJGOVRLHFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiselimod hydrochloride

CAS RN

942398-84-7
Record name Amiselimod hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMISELIMOD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Compound 1-2 (640 mg) was dissolved in ethanol (15 ml), concentrated hydrochloric acid (3 ml) was added, and the mixture was stirred at 80° C. for 2 hr. The reaction mixture was concentrated, and the residue was washed with diethyl ether to give the object product (492 mg) as white powder.
Name
Compound 1-2
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
CY Liao, F Barrow, N Venkatesan, Y Nakao… - Frontiers in …, 2023 - frontiersin.org
Sphingosine 1-phosphate (S1P) is a bioactive sphingolipid associated with nonalcoholic steatohepatitis (NASH). Immune cell-driven inflammation is a key determinant of NASH …
Number of citations: 9 www.frontiersin.org
I vivo Activity - targetmol.com
After oral administration of amiselimod or fingolimod at 1 mg/kg, the concentration of amiselimod-P in rat heart tissue was relatively lower than that of fingolimod-P, potentially …
Number of citations: 0 www.targetmol.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.